Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, which can influence its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone. For instance, the reaction between a diamine such as 1,2-diaminoethane and a ketone like cyclohexanone under acidic conditions can form the spirocyclic intermediate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylate group is typically introduced through an esterification reaction, where the spirocyclic intermediate is reacted with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide or chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Biological Studies: Its interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Chemical Biology: Used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or modulate the activity of these targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with receptor sites to either activate or block signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds like spiro[4.5]decane derivatives, which share the spirocyclic core but differ in functional groups.
Diazaspiro Compounds: Other diazaspiro compounds with variations in the substituents on the spirocyclic ring.
Uniqueness
Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific configuration and the presence of both benzyl and carboxylate groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and other scientific research areas.
Properties
IUPAC Name |
benzyl (5S,10S)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-15-18(11-9-16(21)19-18)10-6-12-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,21)/t15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYGFLKBYGKGK-YJBOKZPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1C(=O)OCC3=CC=CC=C3)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1C(=O)OCC3=CC=CC=C3)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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